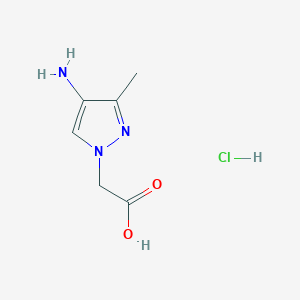

(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its diverse pharmacological effects .

Synthesis Analysis

Pyrazole compounds can be synthesized through a variety of methods. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves the reaction of hydrazines with α-haloketones .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be confirmed using various analytical techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (^1H NMR) .Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions. They can react with various electrophiles and nucleophiles, and can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

Pyrazole compounds are generally solid at room temperature. They are slightly soluble in water and more soluble in organic solvents . The boiling point, density, and other physical properties can vary depending on the specific structure of the compound .Scientific Research Applications

- Pyrazole derivatives, including this compound, have been investigated for their pesticidal and herbicidal activities. Researchers explore their effectiveness in controlling pests, weeds, and diseases in agriculture .

- Pyrazoles exhibit interesting fluorescence properties. Researchers have explored their use as fluorescent probes and sensors for detecting metal ions, pH changes, and other analytes .

- Pyrazole derivatives have shown potential as drug candidates. Researchers investigate their pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

- The pyrazole ring system is a valuable scaffold in medicinal chemistry. Researchers develop synthetic routes to access pyrazoles using eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions .

- Recent studies have highlighted novel biological activities associated with pyrazoles. Researchers have reported antileishmanial, antimalarial, and anti-tubercular properties for various pyrazole derivatives .

- A metal-free process for constructing the triazole ring within the pyrazole core has been developed. This efficient synthesis method could be applied to this compound as well .

Agrochemical Applications

Fluorescent Probes and Sensors

Medicinal Chemistry and Drug Development

Heterocyclic Synthesis

Biological Affinities

Metal-Free Synthesis

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-5(7)2-9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPXRJSZXXXAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)

![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)

![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

![3-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2456091.png)

![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)